3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one is a heterocyclic compound that combines the structural features of chromen-2-one and 1,3,4-oxadiazole rings
Mechanism of Action
Target of Action
They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Oxadiazole derivatives have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic activities . These activities suggest that these compounds may interact with a variety of cellular targets, leading to diverse biological effects.
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect a variety of biochemical pathways related to their biological activities .
Result of Action
Based on the reported biological activities of similar compounds, it can be speculated that it may have a wide range of effects depending on the specific cellular targets it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitrobenzohydrazide with salicylaldehyde to form a hydrazone intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
- 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 4H-chromen-4-one derivatives
Comparison:
- 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole: This compound shares the oxadiazole ring and nitro group but lacks the chromen-2-one moiety, which may result in different biological activities and applications .
- 4H-chromen-4-one derivatives: These compounds share the chromen-2-one structure but differ in the substituents on the aromatic ring, leading to variations in their chemical reactivity and biological properties .
Properties
IUPAC Name |
3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O5/c21-17-13(9-11-3-1-2-4-14(11)24-17)16-19-18-15(25-16)10-5-7-12(8-6-10)20(22)23/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZIGFPJWRJGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.